9-Benzylcarbazole chemical structure and properties
9-Benzylcarbazole chemical structure and properties
An In-Depth Technical Guide to 9-Benzylcarbazole: Chemical Structure, Properties, and Applications
Introduction
9-Benzylcarbazole is an aromatic heterocyclic organic compound built upon a carbazole framework. The carbazole moiety, a tricyclic system consisting of two benzene rings fused to a central nitrogen-containing five-membered ring, is a prominent scaffold in medicinal chemistry and materials science. The addition of a benzyl group at the 9-position (the nitrogen atom) significantly influences its steric and electronic properties, leading to a diverse range of applications. Carbazole derivatives are known for their potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of 9-Benzylcarbazole, with a focus on its relevance to researchers and professionals in drug development.
Chemical Structure and Physicochemical Properties
9-Benzylcarbazole (C₁₉H₁₅N) consists of a planar carbazole system attached to a benzyl group via the nitrogen atom.[3] X-ray crystallography studies reveal that the carbazole moiety is nearly planar, while the benzyl group's benzene ring is oriented at a significant dihedral angle to the carbazole plane, typically between 85 and 90 degrees.[3][4]
Chemical Identification
A summary of the key identifiers for 9-Benzylcarbazole is presented in Table 1.
Table 1: Chemical Identifiers for 9-Benzylcarbazole
| Identifier | Value | Reference |
|---|---|---|
| IUPAC Name | 9-benzyl-9H-carbazole | [5] |
| Molecular Formula | C₁₉H₁₅N | [5][6] |
| Molecular Weight | 257.33 g/mol | [5][6] |
| CAS Number | 19402-87-0 | [5] |
| InChI Key | HBAKJBGOHINNQM-UHFFFAOYSA-N | [6] |
| SMILES | C(c1ccccc1)n1c2ccccc2c2ccccc12 | [6] |
| Synonyms | N-Benzylcarbazole, N-(phenylmethyl)carbazole |[5] |
Physicochemical and Crystallographic Data
The key physicochemical and crystallographic properties of 9-Benzylcarbazole are summarized in Tables 2 and 3. These properties are crucial for understanding its behavior in various solvents and biological systems, as well as its solid-state characteristics.
Table 2: Computed Physicochemical Properties of 9-Benzylcarbazole
| Property | Value | Reference |
|---|---|---|
| logP | 5.4875 | [6] |
| logD | 5.4875 | [6] |
| logSw | -6.2513 | [6] |
| Polar Surface Area | 0.9421 Ų |[6] |
Table 3: Crystal Structure Data for 9-Benzylcarbazole
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | [4] |
| Space Group | P 1 21/c 1 | [7] |
| a | 14.9305 (4) Å | [4] |
| b | 5.5612 (2) Å | [4] |
| c | 32.7916 (8) Å | [4] |
| β | 94.518 (3)° | [4] |
| Volume (V) | 2714.27 (14) ų | [4] |
| Z | 8 |[4] |
Synthesis and Characterization
The synthesis of 9-Benzylcarbazole and its derivatives is typically achieved through the N-alkylation of carbazole. The following section details a general experimental protocol for its synthesis and characterization.
Experimental Protocol: Synthesis of 9-Benzylcarbazole
Objective: To synthesize 9-Benzylcarbazole via N-alkylation of carbazole with benzyl bromide.
Materials:
-
Carbazole
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Anhydrous ethanol
-
Distilled water
Procedure:
-
In a round-bottom flask, dissolve carbazole (1 equivalent) in dimethylformamide (DMF).
-
Add potassium carbonate (5 equivalents) to the solution.[8]
-
To this stirred suspension, add benzyl bromide (1 equivalent) dropwise at room temperature.[8]
-
Allow the reaction mixture to stir at room temperature for 8 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold distilled water to precipitate the crude product.
-
Filter the resulting solid, wash thoroughly with water, and dry under vacuum.
-
Purify the crude product by recrystallization from anhydrous ethanol to yield 9-Benzylcarbazole as a solid.[8]
The general workflow for the synthesis of 9-Benzylcarbazole is illustrated in the diagram below.
Characterization Methods
The synthesized 9-Benzylcarbazole should be characterized to confirm its identity and purity using standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the carbazole and benzyl moieties, as well as a singlet for the methylene (-CH₂-) protons connecting the two groups.[9]
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the different carbon environments within the molecule, confirming the carbon framework.[9]
-
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 9-Benzylcarbazole (m/z = 257.34).[10] A prominent peak corresponding to the benzyl fragment is also commonly observed.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for C-H stretching of the aromatic rings and the CH₂ group, as well as C=C stretching vibrations within the aromatic systems.[11][12]
Applications in Drug Development and Research
The carbazole scaffold is a privileged structure in drug discovery, and 9-Benzylcarbazole derivatives have shown promise in several therapeutic areas.
-
Anticancer Activity: Numerous carbazole derivatives have been investigated as anticancer agents.[1] One key mechanism of action is the inhibition of topoisomerases, enzymes crucial for DNA replication in rapidly dividing cancer cells.[1][8][13] Some derivatives are also known to interfere with critical signaling pathways, such as the JAK/STAT pathway, which is involved in cancer cell proliferation.[2]
-
Anti-inflammatory and Antiplatelet Activity: Certain derivatives, such as 9-(2-chlorobenzyl)-9H-carbazole-3-carbaldehyde (LCY-2-CHO), have demonstrated significant anti-inflammatory and antiplatelet effects.[14] The anti-inflammatory action has been linked to the inhibition of the p38 MAPK signaling pathway.[14]
-
Antimicrobial Agents: The carbazole nucleus is a component of various compounds with antimicrobial properties.[15] Derivatives of 9-Benzylcarbazole have been synthesized and tested against various pathogenic bacteria and fungi, showing potential for the development of new anti-infective agents.[2][15]
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of 9-Benzylcarbazole containing a 1,2,3-triazole moiety have been designed and synthesized as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.
The diagram below illustrates a simplified representation of how a carbazole derivative might inhibit a signaling pathway, such as the p38 MAPK pathway, which is relevant to its anti-inflammatory effects.
Conclusion
9-Benzylcarbazole is a chemically significant molecule with a versatile structure that serves as a valuable building block in medicinal chemistry and materials science.[16] Its synthesis is straightforward, and its derivatives have demonstrated a wide array of biological activities, including promising anticancer, anti-inflammatory, and antimicrobial properties. The continued exploration of this scaffold and its analogues holds considerable potential for the development of novel therapeutic agents and advanced functional materials. This guide provides a foundational understanding for researchers and professionals aiming to leverage the unique properties of 9-Benzylcarbazole in their work.
References
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- 6. Compound 9-benzyl-9H-carbazole - Chemdiv [chemdiv.com]
- 7. CID 139078873 | C38H30N2 | CID 139078873 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 9. Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. 9-Benzylcarbazole|Fluorescent Building Block [benchchem.com]

